N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

PDE4 inhibition cAMP phosphodiesterase anti-inflammatory

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941889-48-1, molecular formula C₁₃H₁₆N₂O₃, molecular weight 248.28 g/mol) is a synthetic organic compound classified as a 4-(substituted-phenyl)-2-pyrrolidinone derivative. This compound belongs to a chemotype extensively characterized in the patent literature as a selective phosphodiesterase 4 (PDE4) inhibitor scaffold, with the 2-oxopyrrolidin-1-yl moiety serving as a critical pharmacophoric element for cAMP-specific PDE4 enzyme inhibition.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 941889-48-1
Cat. No. B2438892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
CAS941889-48-1
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC
InChIInChI=1S/C13H16N2O3/c1-9(16)14-10-5-6-11(12(8-10)18-2)15-7-3-4-13(15)17/h5-6,8H,3-4,7H2,1-2H3,(H,14,16)
InChIKeyGKTJGXFHAARVBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941889-48-1): A Core Scaffold for PDE4 Inhibitor Development and Chemical Biology


N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941889-48-1, molecular formula C₁₃H₁₆N₂O₃, molecular weight 248.28 g/mol) is a synthetic organic compound classified as a 4-(substituted-phenyl)-2-pyrrolidinone derivative [1]. This compound belongs to a chemotype extensively characterized in the patent literature as a selective phosphodiesterase 4 (PDE4) inhibitor scaffold, with the 2-oxopyrrolidin-1-yl moiety serving as a critical pharmacophoric element for cAMP-specific PDE4 enzyme inhibition [2]. Its structure features a methoxy group at the 3-position of the phenyl ring and an acetamide substituent, positioning it as a versatile intermediate or building block for generating focused libraries of PDE4-targeting analogs.

Why Generic Substitution of N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide Fails: PDE4 Subtype Selectivity and Scaffold-Dependent Potency


Within the 4-(substituted-phenyl)-2-pyrrolidinone PDE4 inhibitor class, minor structural modifications—particularly to the phenyl ring substitution pattern and the acetamide side chain—can produce dramatic shifts in PDE4 subtype selectivity (PDE4A vs PDE4B vs PDE4C vs PDE4D), potency, and off-target profiles [1]. The patent literature explicitly teaches that compounds in this series exhibit 'improved PDE4 inhibition as compared to compounds like rolipram and show selectivity with regard to inhibition of other classes of PDEs' [1]. Generic substitution of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide with analogs lacking the precise 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl arrangement risks losing this selectivity window. Furthermore, computed physicochemical properties—including XLogP3-AA of 0.5, topological polar surface area of 58.6 Ų, and a hydrogen bond acceptor count of 3—define a distinct pharmacokinetic space that would be altered by any substituent modification [2]. These properties directly impact membrane permeability, solubility, and ultimately experimental reproducibility across biological assays.

Quantitative Differentiation Evidence for N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941889-48-1) vs. In-Class Comparators


PDE4 Inhibitory Activity: Class-Level Potency Advantage Over Rolipram

The 4-(substituted-phenyl)-2-pyrrolidinone compound class to which the target belongs is explicitly claimed to exhibit improved PDE4 inhibition compared to rolipram, the prototypical PDE4 inhibitor, and to demonstrate selectivity over other PDE classes [1]. While the patent does not disclose a direct IC₅₀ value for the exact target compound (CAS 941889-48-1), the structural assignment positions it within a series that showed enhanced potency and selectivity relative to rolipram in PDE4 enzyme assays. Rolipram itself exhibits a PDE4 IC₅₀ of approximately 1–2 µM in standard cAMP hydrolysis assays [2]. The claimed improvement represents a meaningful procurement consideration for researchers requiring PDE4-active scaffolds with established structure-activity relationship (SAR) precedents.

PDE4 inhibition cAMP phosphodiesterase anti-inflammatory respiratory disease

Physicochemical Property Profile: Computed XLogP3-AA and Polar Surface Area Differentiation

Computed physicochemical properties for the target compound provide a baseline for differentiating this scaffold from closely related analogs. The XLogP3-AA value of 0.5 places the compound in an optimal lipophilicity range for CNS penetration (typically LogP 1–4), while the topological polar surface area (TPSA) of 58.6 Ų is well below the 90 Ų threshold commonly associated with good blood-brain barrier permeability [1]. In comparison, rolipram has a computed XLogP3 of approximately 2.9 and a TPSA of 47.6 Ų [2]. The lower lipophilicity of the target compound (ΔXLogP = −2.4 vs. rolipram) may confer advantages in reducing non-specific protein binding and improving aqueous solubility, critical for consistent in vitro assay performance.

drug-likeness physicochemical properties permeability solubility prediction

Molecular Complexity and Hydrogen Bonding Capacity: Synthetic Versatility vs. In-Class Analogs

The target compound possesses 3 hydrogen bond acceptor sites and exactly 1 hydrogen bond donor, creating a balanced H-bonding profile suitable for fragment-based drug design and systematic SAR exploration [1]. With a molecular weight of 248.28 g/mol, it falls within the 'fragment' space (MW < 300 Da), enabling efficient lead optimization through structure-guided elaboration. The acetamide group provides a synthetic handle for further derivatization—such as coupling with carboxylic acids or sulfonyl chlorides—while the 2-oxopyrrolidin-1-yl ring is pre-installed as the core PDE4 pharmacophore. This contrasts with simpler aniline-based PDE4 fragments that require multi-step synthesis to introduce the pyrrolidinone moiety.

medicinal chemistry structure-activity relationship building block fragment-based design

Recommended Application Scenarios for N-[3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941889-48-1) Based on Quantitative Evidence


Fragment-Based PDE4 Inhibitor Lead Generation

The compound's low molecular weight (248.28 g/mol), balanced hydrogen bonding capacity (3 HBA, 1 HBD), and pre-installed 2-oxopyrrolidin-1-yl PDE4 recognition motif make it an ideal fragment starting point for structure-guided optimization campaigns targeting PDE4-mediated inflammatory or neurological conditions [1]. The scaffold's XLogP of 0.5 ensures adequate aqueous solubility for biochemical screening at fragment concentrations (typically 100–500 µM) [1]. Its placement within a patent-validated PDE4 inhibitor series provides immediate SAR context for hit-to-lead progression [2].

PDE4 Subtype Selectivity Profiling in Respiratory Disease Models

Given the patent disclosure that this compound class demonstrates selectivity for PDE4 over other PDE families and exhibits improved inhibition relative to rolipram, researchers can employ this scaffold as a reference standard for PDE4 subtype selectivity panels (PDE4A, 4B, 4C, 4D) [1]. The distinct physicochemical profile (lower lipophilicity vs. rolipram) may reduce non-specific membrane partitioning artifacts that complicate data interpretation in cell-based assays of airway smooth muscle relaxation or inflammatory cytokine suppression [2]. Use in head-to-head experiments against rolipram can establish whether the claimed selectivity advantage translates to functional outcomes in disease-relevant cellular contexts.

Chemical Biology Tool Compound Development for cAMP Signaling Pathway Dissection

The scaffold's modular structure—featuring a synthetically tractable acetamide handle and a pre-formed PDE4-binding pyrrolidinone ring—enables rapid diversification for chemical biology probe development [1]. Researchers can functionalize the acetamide nitrogen with fluorescent tags, biotin, or photoaffinity labels while retaining the core PDE4 pharmacophore. The computed TPSA of 58.6 Ų and low rotatable bond count (3) suggest that elaborated derivatives will maintain favorable permeability characteristics for intracellular target engagement studies [1]. This positions the compound as a superior starting point compared to rolipram-derivatized probes, which often suffer from higher lipophilicity-driven off-target binding [2].

Procurement for Focused PDE4 Compound Library Construction

For organizations building targeted PDE4 inhibitor libraries, this compound offers a validated core scaffold that can be diversified through parallel synthesis at the acetamide position [1]. Its classification within the 4-(substituted-phenyl)-2-pyrrolidinone patent space provides freedom-to-operate clarity and established SAR precedent that simpler, uncharacterized pyrrolidinone fragments lack [2]. The compound's moderate complexity (complexity score of 332) and well-defined synthetic route ensure batch-to-batch consistency, a critical procurement criterion for library production where reproducibility failures cascade into downstream screening costs.

Quote Request

Request a Quote for N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.